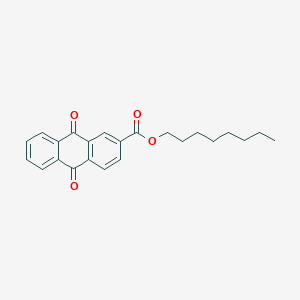
Octyl 9,10-dioxoanthracene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 9,10-dioxoanthracene-2-carboxylate is an organic compound derived from anthracene It features an octyl ester group attached to the carboxylate moiety at the 2-position of the anthracene ring, with two keto groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octyl 9,10-dioxoanthracene-2-carboxylate typically involves the esterification of 9,10-dioxoanthracene-2-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 9,10-dioxoanthracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene diols.
Wissenschaftliche Forschungsanwendungen
Octyl 9,10-dioxoanthracene-2-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of octyl 9,10-dioxoanthracene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. Its ability to form stable complexes with metal ions also contributes to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dioxoanthracene-2-carboxylic acid: The parent compound without the octyl ester group.
Anthraquinone: A simpler structure with two keto groups at the 9 and 10 positions.
Aloe-emodin: A naturally occurring anthraquinone derivative with hydroxyl groups.
Uniqueness
Octyl 9,10-dioxoanthracene-2-carboxylate is unique due to the presence of the octyl ester group, which enhances its solubility in organic solvents and potentially modifies its biological activity compared to its parent compound and other anthraquinone derivatives.
Eigenschaften
Molekularformel |
C23H24O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
octyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C23H24O4/c1-2-3-4-5-6-9-14-27-23(26)16-12-13-19-20(15-16)22(25)18-11-8-7-10-17(18)21(19)24/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI-Schlüssel |
WZDUXSXGKCWDNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















